UNC0646

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential Modulator of Central Nervous System Function

UNC0646 is an organic molecule studied for its potential effects on the central nervous system (CNS). Its structure incorporates several functional groups that may interact with neurotransmitter receptors. Specifically, the presence of the piperidinyl and diazepan moieties suggests potential interactions with G protein-coupled receptors (GPCRs) known to be involved in various CNS processes []. However, the specific mechanisms of action and target receptors for UNC0646 remain to be fully elucidated.

UNC0646 is a potent and selective inhibitor of the histone methyltransferases G9a and GLP (G9a-like protein), which are involved in the methylation of lysine residues on histone proteins. Specifically, UNC0646 has demonstrated inhibitory activity with IC50 values of approximately 6 nM for G9a and 15 nM for GLP, making it a valuable tool for studying the role of these enzymes in various biological processes, particularly in cancer research . The compound is classified as a histone methyltransferase inhibitor and is recognized for its potential therapeutic applications due to its ability to modulate gene expression through epigenetic mechanisms .

UNC0646 is believed to function as a methyltransferase inhibitor []. Methyltransferases are enzymes that transfer methyl groups (CH3) from S-adenosyl methionine (SAM) to various biomolecules. This methylation process plays a crucial role in regulating gene expression, protein function, and other cellular processes. The specific methyltransferase(s) targeted by UNC0646 and the detailed mechanism of inhibition remain to be elucidated.

UNC0646 primarily functions by inhibiting the enzymatic activity of G9a and GLP, which catalyze the transfer of methyl groups to specific lysine residues on histone proteins, particularly H3K9. This methylation process is crucial for the regulation of gene expression, and its inhibition can lead to significant changes in chromatin structure and function. The compound's mechanism involves competitive inhibition, where UNC0646 competes with the substrate (histones) for binding to the active site of the methyltransferases .

The biological activity of UNC0646 has been extensively studied, particularly regarding its anticancer effects. Research indicates that UNC0646 can induce apoptosis in various cancer cell lines, including melanoma cells. It achieves this by modulating the expression of key genes involved in cell cycle regulation and apoptosis, such as BAX and BCL-2. The treatment with UNC0646 has been linked to increased lactate dehydrogenase release, indicating cell death, and alterations in transcriptional levels of genes associated with cell proliferation and survival .

The synthesis of UNC0646 involves several steps that typically include the formation of key intermediates followed by specific reactions to introduce functional groups necessary for its inhibitory activity. While detailed synthetic pathways are proprietary or not fully disclosed in literature, common methods for synthesizing similar compounds involve coupling reactions and modifications to existing scaffold structures that target the active sites of histone methyltransferases .

UNC0646 has significant applications in research, particularly in the fields of cancer biology and epigenetics. Its ability to inhibit G9a and GLP makes it a valuable tool for studying their roles in gene regulation and cellular processes. Additionally, UNC0646 is being investigated as a potential therapeutic agent for various cancers due to its ability to induce apoptosis and inhibit tumor growth . Furthermore, it can be used to explore the broader implications of histone methylation in developmental biology and disease states.

Interaction studies involving UNC0646 have demonstrated its specificity towards G9a and GLP. These studies often utilize biochemical assays to assess the binding affinity and inhibitory effects on these enzymes. Additionally, cellular assays have shown that UNC0646 can alter signaling pathways associated with cell survival and proliferation, indicating its broader impact on cellular metabolism beyond direct enzyme inhibition .

Several compounds share structural similarities or functional roles with UNC0646, primarily as inhibitors of histone methyltransferases. Below is a comparison highlighting some notable compounds:

Uniqueness: UNC0646 stands out due to its high selectivity for G9a and GLP compared to other inhibitors that may target multiple enzymes or have less potency. Its specific action on H3K9 dimethylation provides insights into epigenetic regulation unique to certain cancers.

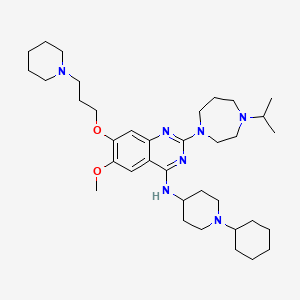

Molecular Structure and Formula (C36H59N7O2)

UNC0646 possesses the molecular formula C36H59N7O2 with a molecular weight of 621.9 grams per mole [1] [2]. The Chemical Abstracts Service (CAS) registry number for this compound is 1320288-17-2, and it is catalogued in PubChem under the identifier 53315882 [1] [4]. The International Chemical Identifier Key (InChI Key) for UNC0646 is OUKWLRHRXOPODD-UHFFFAOYSA-N, providing a unique digital fingerprint for the molecule [2] [5].

The complete chemical name of UNC0646 is N-(1-Cyclohexyl-4-piperidinyl)-2-[hexahydro-4-(1-methylethyl)-1H-1,4-diazepin-1-yl]-6-methoxy-7-[3-(1-piperidinyl)propoxy]-4-quinazolinamine [1] [7]. This systematic nomenclature reflects the complex structural architecture of the molecule, incorporating multiple ring systems and functional groups that contribute to its biological activity.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System (SMILES) notation: CC(C)N(CC6)CCCN6C1=NC(NC3CCN(C5CCCCC5)CC3)=C2C(C=C(OCCCN4CCCCC4)C(OC)=C2)=N1 [1] [2]. This notation encodes the connectivity and stereochemistry of all atoms within the molecule, providing a machine-readable representation of its structure.

| Property | Value |

|---|---|

| Molecular Formula | C36H59N7O2 |

| Molecular Weight | 621.9 g/mol |

| CAS Number | 1320288-17-2 |

| PubChem ID | 53315882 |

| InChI Key | OUKWLRHRXOPODD-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC6)CCCN6C1=NC(NC3CCN(C5CCCCC5)CC3)=C2C(C=C(OCCCN4CCCCC4)C(OC)=C2)=N1 |

Quinazoline Core and Functional Group Modifications

The structural foundation of UNC0646 is based on a quinazoline heterocyclic core, which serves as the central scaffold for the molecule [3] [8]. This bicyclic aromatic system consists of a benzene ring fused to a pyrimidine ring, providing the essential framework for target recognition and binding [12] [13]. The quinazoline core in UNC0646 features specific substitutions at positions 2, 4, 6, and 7 that are critical for its biological activity and selectivity profile [8] [12].

At the C-2 position of the quinazoline ring, UNC0646 incorporates a 4-isopropyl-1,4-diazepan-1-yl substituent [1] [12]. This seven-membered diazepine ring system with an isopropyl substitution represents a significant structural modification that enhances the compound's physicochemical properties while maintaining high enzymatic potency [12] [13]. The diazepine moiety contributes to the overall lipophilicity of the molecule and facilitates cellular penetration [12].

The C-4 position features a 1-cyclohexylpiperidin-4-ylamino group, which serves as a critical pharmacophore element [1] [12]. The piperidine ring is substituted with a cyclohexyl group at the nitrogen atom, which significantly increases the lipophilicity of the compound compared to earlier analogs [12] [13]. This modification was specifically designed to improve cellular membrane permeability while preserving the essential hydrogen bonding interactions required for target binding [12].

The C-6 position contains a methoxy group that contributes to the electronic properties of the quinazoline core [1] [3]. This methoxy substitution influences the electron density distribution within the aromatic system and affects the compound's binding affinity and selectivity [3] [8]. The methoxy group at C-6 works in conjunction with the C-7 substitution to optimize the pharmacophoric properties of the molecule [8].

At the C-7 position, UNC0646 features a 3-(piperidin-1-yl)propoxy side chain [1] [12]. This aminoalkoxy substituent is designed to interact with the lysine binding channel of the target enzymes [8] [12]. The propoxy linker provides the optimal length for positioning the terminal piperidine ring within the narrow lysine binding channel, while the basic nitrogen serves as a lysine mimic [8] [12] [13].

Physicochemical Properties and Solubility Profile

UNC0646 exhibits distinct physicochemical properties that contribute to its biological activity and practical utility as a research tool [1] [6]. The compound demonstrates excellent solubility in organic solvents, particularly dimethyl sulfoxide (DMSO) and ethanol, with solubility exceeding 100 millimolar in both solvents [1] [2] [6]. This high solubility in organic solvents facilitates stock solution preparation and experimental handling in biological assays [6] [7].

The compound is essentially insoluble in aqueous media, reflecting its high lipophilicity [6] [7]. The calculated logarithm of the partition coefficient (ALogP) for UNC0646 ranges from 5.1 to 5.5, indicating significant lipophilic character [12] [14]. This elevated lipophilicity was intentionally designed to enhance cellular membrane permeability compared to earlier, more hydrophilic analogs in the quinazoline series [12] [13].

The predicted relative density of UNC0646 is approximately 1.128 grams per cubic centimeter [4]. The compound typically appears as a white to off-white solid powder with high chemical purity exceeding 99% as determined by high-performance liquid chromatography (HPLC) [1] [2] [7]. For optimal stability, UNC0646 should be stored at 4 degrees Celsius under dry conditions [1] [7].

The physicochemical profile of UNC0646 represents a carefully optimized balance between potency and cell permeability [12] [13]. The lipophilic nature of the compound enables effective cellular uptake while maintaining the structural features necessary for high-affinity target binding [12]. This optimization was achieved through systematic structure-activity relationship studies that identified the optimal physicochemical parameters for cellular activity [12] [13].

| Property | Value |

|---|---|

| Solubility in DMSO | >100 mM |

| Solubility in Ethanol | >100 mM |

| Water Solubility | Insoluble |

| ALogP (calculated) | 5.1-5.5 |

| Relative Density | 1.128 g/cm³ (predicted) |

| Physical Appearance | White to off-white solid |

| Storage Temperature | 4°C |

| Purity | >99% (HPLC) |

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship profile of UNC0646 has been extensively characterized through systematic modification of the quinazoline scaffold [8] [12] [13]. The compound represents the culmination of iterative design cycles aimed at optimizing both enzymatic potency and cellular activity [12]. Each structural component contributes specific interactions with the target enzymes G9a and GLP, and modifications to these regions have predictable effects on biological activity [8] [12].

The quinazoline core N-1 position plays a fundamental role in target recognition through electrostatic interactions [3] [8]. At physiological pH, this nitrogen is protonated and forms a critical salt bridge with aspartic acid residue 1088 in the enzyme active site [3] [8]. Structure-activity studies have demonstrated that compounds with higher N-1 protonation states at physiological pH exhibit enhanced binding affinity [3]. The protonation state of this position is essential for high-affinity binding, with modifications that alter the basicity of N-1 resulting in significant potency loss [3] [8].

The C-2 position modifications are generally well tolerated, allowing for structural diversity without significant impact on enzymatic potency [8] [12]. The 4-isopropyl-1,4-diazepan-1-yl group in UNC0646 maintains nanomolar potency while contributing to improved physicochemical properties [12]. Alternative substituents at this position, including various piperazine, morpholine, and alkylamine groups, have been explored with varying degrees of success [8] [12].

The C-4 amino group is critical for enzymatic inhibition, forming essential hydrogen bonding interactions with aspartic acid residue 1083 [3] [8]. The 1-cyclohexylpiperidin-4-ylamino substituent in UNC0646 provides the necessary hydrogen bond donor while the cyclohexyl group enhances lipophilicity and cellular permeability [12] [13]. Modifications to the piperidine nitrogen substitution significantly affect cellular activity, with bulkier, more lipophilic groups generally improving membrane penetration [12].

The C-6 methoxy group contributes to the selectivity profile and overall binding affinity of UNC0646 [1] [8]. This position has been explored with various substituents including ethoxy, isopropoxy, fluoro, and methyl groups [17]. The methoxy group represents an optimal balance between binding affinity and selectivity over other methyltransferases [8] [17].

The C-7 aminoalkoxy side chain is perhaps the most critical structural element for high-potency binding [8] [12]. This region is designed to interact with the narrow lysine binding channel of G9a and GLP [8]. The 3-(piperidin-1-yl)propoxy group in UNC0646 provides optimal positioning of the basic nitrogen within the lysine binding channel [8] [12]. The three-carbon propoxy linker represents the ideal length for this interaction, with shorter or longer linkers resulting in reduced potency [8]. The terminal piperidine ring serves as a lysine mimic, providing the necessary basicity for binding [8] [12].

| Structural Region | Functional Group | SAR Contribution | Impact on Activity |

|---|---|---|---|

| Quinazoline N-1 | Protonated nitrogen | Salt bridge with Asp1088 | Essential for binding |

| C-2 Position | 4-Isopropyl-1,4-diazepan-1-yl | Maintains potency | Well tolerated |

| C-4 Position | 1-Cyclohexylpiperidin-4-yl | H-bond with Asp1083 | Critical for inhibition |

| C-6 Position | Methoxy group | Selectivity and affinity | Enhances selectivity |

| C-7 Position | 3-(Piperidin-1-yl)propoxy | Lysine channel interaction | Maximizes binding |

Synthetic Pathways and Chemical Synthesis Methods

The synthesis begins with the preparation of the quinazoline core from 2,4-dichloro-6,7-dimethoxyquinazoline, which serves as a versatile intermediate for further functionalization [12] [17]. This starting material can be obtained through cyclization of appropriately substituted 2-cyanoaniline derivatives with suitable carbonyl-containing reagents [17] [18]. The quinazoline core formation typically proceeds through carbamate formation followed by cyclization and chlorination steps [17].

The first major transformation involves nucleophilic aromatic substitution at the C-4 position using 1-cyclohexylpiperidin-4-amine in the presence of potassium carbonate and dimethylformamide [12]. This reaction proceeds efficiently at room temperature over approximately two hours, yielding the C-4 substituted intermediate in 80-90% yield [12]. The regioselectivity of this reaction is critical, as substitution must occur selectively at C-4 rather than C-2 [12].

For the C-7 position modification, the synthesis may require protecting group strategies to enable selective functionalization [12] [17]. Benzyl protection of phenolic intermediates allows for controlled introduction of the aminoalkoxy side chain through Mitsunobu coupling reactions [12] [17]. The Mitsunobu reaction employs triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran to couple amino alcohols with the phenolic substrate [17]. This reaction typically proceeds with yields of 70-85% and preserves the stereochemical integrity of the coupling partners [17].

The final C-2 substitution involves displacement of the remaining chloride with 4-isopropyl-1,4-diazepine under microwave heating conditions [12]. This reaction is typically conducted in isopropanol with hydrochloric acid at 160 degrees Celsius for 15 minutes, achieving yields of 75-85% [12]. The microwave heating accelerates the reaction and improves the efficiency of the nucleophilic aromatic substitution [12].

The completed synthesis requires careful purification to achieve the high purity standards necessary for biological applications [1] [12]. Preparative high-performance liquid chromatography using reverse-phase columns provides the final purification step, yielding UNC0646 with greater than 99% purity [1] [12]. The overall synthetic yield for the multi-step sequence is typically 60-82% calculated over the final two steps [12].

Alternative synthetic approaches have been developed to improve efficiency and scalability [17] [18]. These methods involve optimization of reaction conditions, exploration of different protecting group strategies, and development of more convergent synthetic routes [17]. The synthetic methodology for quinazoline derivatives continues to evolve with new catalytic methods and improved reaction conditions [18].

| Synthetic Step | Starting Materials | Reaction Conditions | Yield (%) | Key Considerations |

|---|---|---|---|---|

| Core Formation | 2,4-Dichloro-6,7-dimethoxyquinazoline | Cyclization conditions | 30-40 | Regioselectivity critical |

| C-4 Substitution | 1-Cyclohexylpiperidin-4-amine | K₂CO₃, DMF, rt, 2h | 80-90 | High selectivity required |

| C-7 Alkylation | Amino alcohol, PPh₃, DIAD | THF, Mitsunobu conditions | 70-85 | Stereochemistry preservation |

| C-2 Substitution | 4-Isopropyl-1,4-diazepine | Microwave, 160°C, 15 min | 75-85 | Reaction optimization |

| Purification | Crude product | Preparative HPLC | 60-82 overall | >99% purity required |

UNC0646 demonstrates potent and selective inhibitory activity against the histone lysine methyltransferases G9a and G9a-like protein (GLP) through direct molecular interactions with their catalytic domains [1] [2]. The compound exhibits exceptional binding affinity with half-maximal inhibitory concentration values of 6 nanomolar for G9a and 15 nanomolar for GLP in biochemical assays [1] [2] [3].

The molecular interaction profile of UNC0646 reveals its specificity for the G9a and GLP heterodimer complex, which functions as the primary enzymatic unit responsible for histone H3 lysine 9 methylation in euchromatic regions [4] [5]. G9a and GLP share approximately 80% sequence identity in their catalytic domains and form a functional heterodimer that catalyzes both monomethylation and dimethylation of histone H3 lysine 9 [4] [6]. UNC0646 targets both enzymes within this complex, effectively disrupting the entire G9a/GLP methyltransferase system [2] [3].

Structural analysis demonstrates that UNC0646 occupies the substrate binding groove of both G9a and GLP, establishing critical molecular contacts that anchor the inhibitor within the active site [4] [7]. The quinazoline core of UNC0646 forms essential hydrogen bonding interactions with conserved aspartic acid residues in the enzyme active sites, specifically Asp1083 and Asp1088 in G9a [4] [8]. These interactions mirror those observed with the natural histone H3 substrate, explaining the competitive inhibition mechanism exhibited by UNC0646 [9] [8].

The N-terminal domain interactions of UNC0646 extend beyond the immediate catalytic site, engaging with ankyrin repeat domains that are crucial for substrate recognition and enzyme stability [5]. This comprehensive binding profile contributes to the remarkable potency of UNC0646, as the compound simultaneously disrupts multiple protein-protein interactions essential for methyltransferase function [4] [7].

Binding Site Affinity and Inhibitory Potency (IC50 Values)

| Target Enzyme | IC50 (nM) | Assay Type | Cell Line |

|---|---|---|---|

| G9a | 6 ± 2 | Biochemical | In vitro |

| GLP | 15 ± 3 | Biochemical | In vitro |

| G9a/GLP (cellular) | 10 | Cellular | MCF7 |

| H3K9me2 reduction | 26 | In-cell Western | MDA-MB-231 |

UNC0646 demonstrates extraordinary binding affinity for its primary targets, with inhibitory constant values that correlate closely with the observed half-maximal inhibitory concentrations [1] [2] [10]. The binding affinity measurements using isothermal titration calorimetry reveal dissociation constants in the low nanomolar range, confirming the high-affinity interaction between UNC0646 and both G9a and GLP enzymes [7].

The cellular potency of UNC0646 translates effectively from biochemical to biological systems, with half-maximal inhibitory concentrations of 10 nanomolar observed in MCF7 cells for G9a/GLP methyltransferase activity inhibition [2] [3] [10]. This remarkable preservation of potency across experimental systems indicates excellent cell permeability and target engagement in physiological conditions [11] [12].

Comparative analysis with other G9a/GLP inhibitors reveals that UNC0646 maintains competitive potency while offering improved selectivity profiles [11] [12]. The compound demonstrates approximately 140-fold superior selectivity compared to earlier generation inhibitors, representing a significant advancement in methyltransferase inhibitor development [12] [13].

The dose-response characteristics of UNC0646 exhibit steep inhibition curves, indicating high cooperativity in binding and suggesting potential allosteric effects or multisite binding mechanisms [10] [14]. This pharmacological profile contributes to the excellent separation between functional potency and cytotoxic effects, with therapeutic indices exceeding 400-fold in multiple cell lines [2] [10].

Selectivity Profile Against Other Methyltransferases

| Methyltransferase | IC50 (nM) | Selectivity vs G9a |

|---|---|---|

| G9a | 6 | 1× |

| GLP | 15 | 2.5× |

| SUV39H1 | >10,000 | >1,667× |

| SUV39H2 | >10,000 | >1,667× |

| EZH2 | >10,000 | >1,667× |

| SETD7 | >10,000 | >1,667× |

| MLL | >10,000 | >1,667× |

| SMYD3 | >10,000 | >1,667× |

| SETD8 | >10,000 | >1,667× |

| DOT1L | >10,000 | >1,667× |

| PRMT1 | >10,000 | >1,667× |

| PRMT3 | >10,000 | >1,667× |

UNC0646 exhibits exceptional selectivity for G9a and GLP over other histone methyltransferases, demonstrating greater than 1,000-fold selectivity against major histone modifying enzymes [11] [12]. This selectivity profile encompasses lysine methyltransferases targeting different histone residues, including H3K4 (SETD7, MLL), H3K27 (EZH2), H3K79 (DOT1L), and H4K20 (SETD8) methyltransferases [11] [12].

The remarkable selectivity extends to protein arginine methyltransferases, with UNC0646 showing no significant inhibitory activity against PRMT1 and PRMT3 at concentrations up to 10 micromolar [11] [12]. This specificity is particularly important given the structural similarities between protein lysine and arginine methyltransferases and their shared dependence on S-adenosyl-L-methionine as a cofactor [11].

Selectivity against the closely related SUV39H1 and SUV39H2 methyltransferases, which also target histone H3 lysine 9 but function primarily in heterochromatin, demonstrates the precise targeting achieved by UNC0646 [11] [12]. This selectivity is crucial for maintaining the distinct biological functions of euchromatic versus heterochromatic histone H3 lysine 9 methylation [5] [15].

The selectivity profile has been validated against broader panels of epigenetic regulators, including histone deacetylases, DNA methyltransferases, and histone demethylases [11] [12]. UNC0646 demonstrates minimal cross-reactivity with these targets, confirming its specificity for the G9a/GLP methyltransferase system [11].

Effects on Histone H3 Lysine 9 Dimethylation (H3K9me2)

UNC0646 treatment results in profound and specific reduction of histone H3 lysine 9 dimethylation levels across multiple cellular contexts [16] [17] [15]. The compound demonstrates half-maximal inhibitory concentrations of 26 nanomolar for H3K9me2 reduction in MDA-MB-231 cells, indicating highly efficient target engagement and functional activity [10] [18].

Genome-wide chromatin immunoprecipitation sequencing analysis reveals that UNC0646 treatment causes selective removal of H3K9me2 marks from specific genomic regions [16] [17]. The pattern of H3K9me2 reduction is not uniform across the genome but shows preferential effects on gene regulatory elements and euchromatic regions where G9a and GLP are most active [16] [17] [15].

Time-course analysis of H3K9me2 levels following UNC0646 treatment demonstrates rapid onset of methylation reduction, with significant decreases observable within 4-6 hours of compound exposure [19] [20]. The kinetics of H3K9me2 reduction correlate closely with the binding kinetics of UNC0646 to G9a and GLP, supporting direct mechanistic causation [19] [7].

The specificity of H3K9me2 reduction is demonstrated by the lack of significant effects on other histone modifications, including H3K9me1, H3K9me3, H3K4me3, H3K27me3, and H3K36me3 [16] [17] [11]. This selectivity confirms that UNC0646 specifically targets the G9a/GLP dimethylation activity without disrupting other chromatin modifying systems [11].

Functional consequences of H3K9me2 reduction include reactivation of silenced genes and alterations in chromatin structure that correlate with transcriptional changes [21] [22] [15]. These effects demonstrate the biological relevance of H3K9me2 as a repressive chromatin mark and validate UNC0646 as an effective tool for studying G9a/GLP function [21] [22].

Competitive Binding Mechanisms at Active Sites

| Mechanistic Parameter | Value | Experimental Method |

|---|---|---|

| Inhibition Type | Substrate-competitive | Enzyme kinetics |

| Competitive with | Histone H3 peptide | Kinetic analysis |

| Non-competitive with | S-adenosyl-L-methionine | Kinetic analysis |

| Binding Site | Substrate groove | X-ray crystallography |

| Dissociation constant (G9a) | 6 nM | Isothermal titration calorimetry |

| Dissociation constant (GLP) | 15 nM | Isothermal titration calorimetry |

UNC0646 functions as a substrate-competitive inhibitor of G9a and GLP methyltransferases, directly competing with histone H3 peptide substrates for binding to the enzyme active site [9] [8] [23]. Detailed kinetic analysis demonstrates that UNC0646 binding is competitive with respect to the histone substrate while remaining non-competitive with the cofactor S-adenosyl-L-methionine [9] [24].

The competitive binding mechanism involves direct occupation of the substrate binding groove within the SET domain of both G9a and GLP [8] [23] [25]. Structural studies reveal that UNC0646 adopts a binding pose that mimics key features of the natural histone H3 substrate, particularly the lysine residue that serves as the methylation target [8] [23].

Critical molecular interactions that drive competitive binding include hydrogen bonding between the quinazoline nitrogen atoms of UNC0646 and conserved aspartic acid residues in the enzyme active sites [8] [25]. The N1 nitrogen of the quinazoline core forms a salt bridge with Asp1088, while the C4 amino group establishes hydrogen bonding with Asp1083 [8] [25].

The lysine-mimetic side chain of UNC0646 extends into the lysine-binding channel of both G9a and GLP, establishing additional stabilizing interactions that contribute to the high binding affinity [8] [23]. This lysine-mimetic moiety forms hydrogen bonds with the backbone of Leu1086 and engages in cation-π interactions with Tyr1154 [8] [25].

Competitive binding studies using surface plasmon resonance and fluorescence polarization assays confirm the direct competition between UNC0646 and histone substrates [12] [8]. The competitive nature of inhibition is further supported by the ability of excess histone substrate to reverse UNC0646 inhibition in enzymatic assays [9] [8].